![molecular formula C21H20ClNO2 B11945770 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide CAS No. 853311-73-6](/img/structure/B11945770.png)
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
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Overview
Description
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Formation of Propanamide Moiety: The final step involves the reaction of the substituted furan with 2,6-dimethylaniline under amide formation conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
- 3-(5-(4-Fluorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
- 3-(5-(4-Methylphenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Biological Activity
The compound 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide is a synthetic derivative that combines a furan moiety with an amide structure, potentially endowing it with diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN
- Molecular Weight : 325.83 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from its structure.
The presence of the 4-chlorophenyl group and the furan ring are critical for its biological activity, as both structural elements are known to influence interactions with biological targets.
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing furan rings have been shown to inhibit cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell survival (e.g., Bcl-2 family proteins).
- Modulation of oxidative stress responses.
-
Case Studies :
- A study demonstrated that furan-containing compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cell lines, indicating potent cytotoxic effects .
- Another investigation highlighted that modifications in the phenyl ring, such as the introduction of electron-withdrawing groups like chlorine, significantly enhanced anticancer activity .
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for their antimicrobial properties:
- Activity Against Bacteria :
Research Findings and Data Tables
Biological Activity | IC50 Values (µg/mL) | Target Cells/Organisms |
---|---|---|
Antitumor | 1.61 - 1.98 | Human glioblastoma U251 |
Antimicrobial | Varies | Gram-positive and negative |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle checkpoints, leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases and modulation of apoptotic pathways have been observed in related compounds.
- Antioxidant Activity : The furan moiety may contribute to scavenging free radicals, reducing oxidative damage in cells.
Properties
CAS No. |
853311-73-6 |
---|---|
Molecular Formula |
C21H20ClNO2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-4-3-5-15(2)21(14)23-20(24)13-11-18-10-12-19(25-18)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,23,24) |
InChI Key |
AEDNGUQVJMSDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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